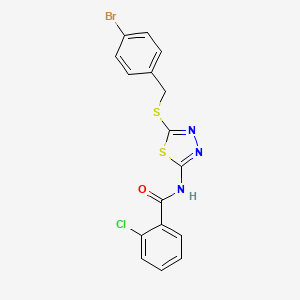![molecular formula C11H21NO2 B2838395 [3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]methanamine CAS No. 2287334-08-9](/img/structure/B2838395.png)
[3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]methanamine, also known as MBPEP, is a novel compound that has gained significant attention in the scientific community. This compound belongs to the class of psychoactive substances known as phenylethylamines and has been identified as a potential candidate for further research due to its unique chemical structure and potential therapeutic applications.
Mechanism Of Action
The exact mechanism of action of [3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]methanamine is not yet fully understood. However, it is believed to act on the serotonergic system, which plays a key role in regulating mood and emotion. Specifically, [3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]methanamine may act as a serotonin receptor agonist, stimulating the release of serotonin and promoting its uptake by neurons.
Biochemical and Physiological Effects:
[3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to have a number of biochemical and physiological effects. In addition to its potential antidepressant and anxiolytic effects, it has been found to increase dopamine and norepinephrine levels in the brain, which may contribute to its neuroprotective effects. It has also been found to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory conditions.
Advantages And Limitations For Lab Experiments
One advantage of [3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]methanamine is its unique chemical structure, which may make it a useful tool for studying the serotonergic system and its role in mood and emotion. However, like any psychoactive substance, [3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]methanamine has limitations in terms of its potential for abuse and toxicity. Therefore, it should be used with caution in laboratory experiments and further research is needed to fully understand its safety profile.
Future Directions
There are several potential future directions for research on [3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]methanamine. One area of interest is its potential as a treatment for neurodegenerative disorders such as Parkinson's disease. Another area of interest is its potential as a treatment for mood disorders such as depression and anxiety. Additionally, further research is needed to fully understand its mechanism of action and safety profile.
Synthesis Methods
The synthesis of [3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]methanamine involves the reaction of 1-bicyclo[1.1.1]pentan-3-amine with 2-(2-methoxyethoxy)ethyl chloride, followed by reduction with lithium aluminum hydride. The resulting compound is then treated with formaldehyde to obtain the final product.
Scientific Research Applications
[3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]methanamine has been the subject of several scientific studies, with researchers investigating its potential therapeutic applications. One study found that [3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]methanamine exhibited potent antidepressant and anxiolytic effects in animal models, suggesting that it may have potential as a treatment for mood disorders. Another study found that [3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]methanamine had neuroprotective effects in a rat model of Parkinson's disease, indicating that it may have potential as a treatment for neurodegenerative disorders.
properties
IUPAC Name |
[3-[2-(2-methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-13-4-5-14-3-2-10-6-11(7-10,8-10)9-12/h2-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKDSHROKATRFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCC12CC(C1)(C2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]methanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[6-(2-fluorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2838314.png)
![N-benzyl-N-(3-fluoro-4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2838319.png)
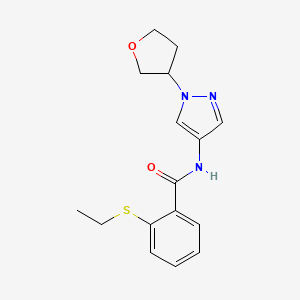
![N-[2-[6-[(2,5-dimethylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide](/img/structure/B2838322.png)
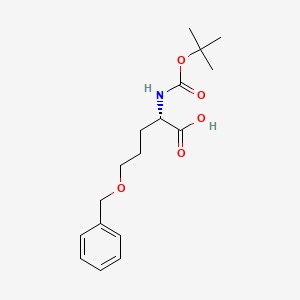
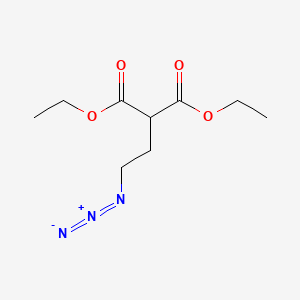
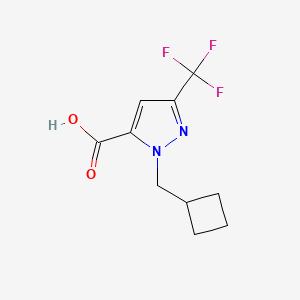
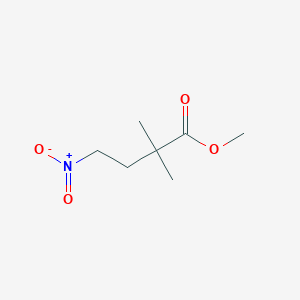


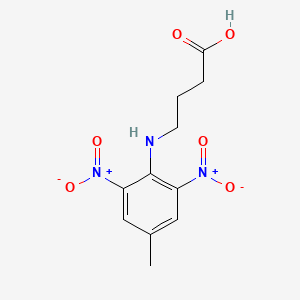
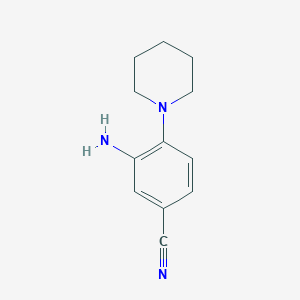
![[3-(3,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2838333.png)
